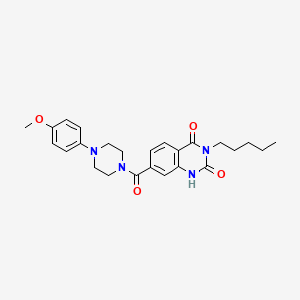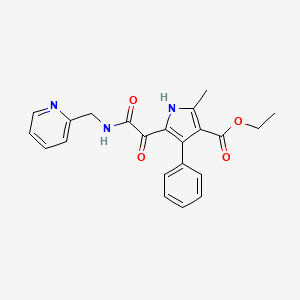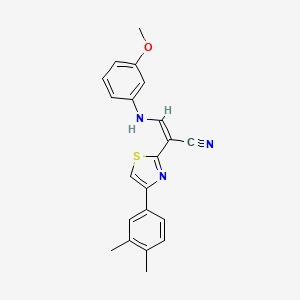
N-(2,4-dichlorophenyl)-3-(methoxyimino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2,4-dichlorophenyl)-3-(methoxyimino)propanamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs and functionalities. These compounds are synthesized and characterized for their potential applications in fields such as anticancer, antibacterial, antifungal, and herbicidal activities. The structural analyses of these compounds are performed using techniques like X-ray diffraction, NMR, IR, and mass spectrometry, and their biological activities are evaluated through various assays .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a compound with antiproliferative activity involved condensation reactions and chlorination steps . Another compound with herbicidal activity was synthesized using bromine as a cyclic reagent . These methods highlight the importance of selecting appropriate reagents and conditions to obtain the desired products with high yields and purity.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are determined using crystallographic techniques. For example, one compound was found to crystallize in the tetragonal system with specific space group parameters . Another compound's crystal structure was determined to be triclinic with detailed unit cell dimensions . These analyses provide insights into the three-dimensional arrangement of atoms within the molecules, which is crucial for understanding their properties and interactions.
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their functional groups and molecular structure. The presence of halogen atoms, such as chlorine, and other functional groups like methoxy and amide, can affect the compounds' reactivity in biological systems or in further chemical transformations. For instance, the presence of a methoxy group in one of the compounds could potentially influence its electronic properties and thus its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using various spectroscopic and analytical techniques. UV-Vis spectroscopy is used to study the optical properties, while IR and NMR spectroscopy provide information about the functional groups and molecular structure . The crystallographic data, including space group, unit cell dimensions, and molecular packing, contribute to the understanding of the compounds' solid-state properties .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
N-(2,4-dichlorophenyl)-3-(methoxyimino)propanamide and its derivatives have been the subject of various studies focusing on their synthesis and structural analysis. Studies have shown that these compounds can be synthesized with a high yield and have interesting structural properties. For example, the synthesis of N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide was achieved through bromine as a cyclic reagent with an isolated yield of 63%. The structural integrity of the compound was confirmed by X-ray diffraction, revealing a triclinic space group and various geometric parameters, indicating the compound's effective herbicidal activity (Liu et al., 2007).
Herbicidal Activity
The herbicidal activity of compounds related to N-(2,4-dichlorophenyl)-3-(methoxyimino)propanamide has been a significant focus of research. Various studies have synthesized similar compounds and tested their efficacy in controlling unwanted vegetation. For instance, the compound N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide showed effective herbicidal activity, highlighting the potential of these compounds in agricultural applications (Liu et al., 2008).
Anticancer and Anticonvulsant Properties
Interestingly, some derivatives of N-(2,4-dichlorophenyl)-3-(methoxyimino)propanamide have been explored for their potential medical applications. For instance, compounds like N-Benzyl-3-[(chlorophenyl)amino]propanamides have shown significant activity in anticonvulsant tests, indicating their potential in treating conditions like epilepsy. These compounds were more potent than standard drugs in certain tests, showing their promise in medical research (A. Idris et al., 2011).
Antimicrobial Activity
The antimicrobial properties of N-(2,4-dichlorophenyl)-3-(methoxyimino)propanamide derivatives have also been a research focus. Compounds like 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides have shown antibacterial and antifungal activity, underscoring the potential of these compounds in developing new antimicrobial agents (V. Baranovskyi et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3Z)-N-(2,4-dichlorophenyl)-3-methoxyiminopropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-16-13-5-4-10(15)14-9-3-2-7(11)6-8(9)12/h2-3,5-6H,4H2,1H3,(H,14,15)/b13-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPHNGPQFRJOGO-ACAGNQJTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC(=O)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\CC(=O)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3006876.png)


![1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B3006881.png)

![1-(2-methoxyethyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B3006883.png)
![3-(4-Ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine](/img/structure/B3006884.png)

![3-[[4-Methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B3006889.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide](/img/structure/B3006891.png)
![2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B3006892.png)

![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3006895.png)
